molecular formula C16H20Cl2N4S B12685273 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole CAS No. 178979-75-4

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole

Cat. No.: B12685273
CAS No.: 178979-75-4
M. Wt: 371.3 g/mol
InChI Key: ZRZMUWCWXQQMDI-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenylthio group, an isopropyl group, and a methylamidinomethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction of a suitable phenylthio precursor with 3,5-dichlorobenzene.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Formation of the Methylamidinomethyl Group: This step involves the reaction of the imidazole derivative with methylamine and formaldehyde under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenyl isothiocyanate
  • 3,5-Dichlorophenylthio derivatives

Uniqueness

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

CAS No.

178979-75-4

Molecular Formula

C16H20Cl2N4S

Molecular Weight

371.3 g/mol

IUPAC Name

N'-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]ethanimidamide

InChI

InChI=1S/C16H20Cl2N4S/c1-9(2)15-16(22(4)14(21-15)8-20-10(3)19)23-13-6-11(17)5-12(18)7-13/h5-7,9H,8H2,1-4H3,(H2,19,20)

InChI Key

ZRZMUWCWXQQMDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CN=C(C)N)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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